Vincosamide

説明

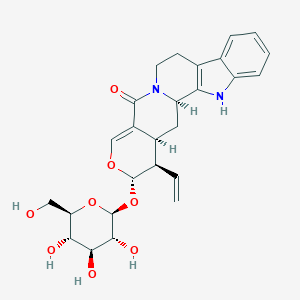

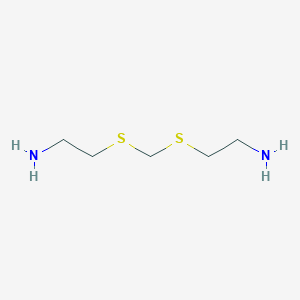

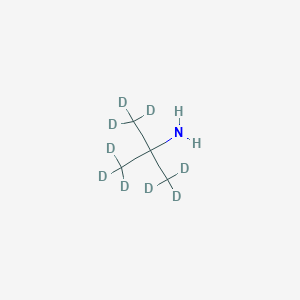

Vincosamide is a natural product found in Sinoadina racemosa and Catharanthus roseus . It has a molecular formula of C26H30N2O8 and a molecular weight of 498.5 g/mol .

Molecular Structure Analysis

Vincosamide has a complex molecular structure with multiple rings and functional groups . Its structure includes a 19-ethenyl-18- [3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo [11.8.0.02,10.04,9.015,20]henicosa-2 (10),4,6,8,15-pentaen-14-one . The molecule’s HOMO-LUMO energy band gap is reasonably small, indicating that it is a soft molecule .Chemical Reactions Analysis

Vincosamide has been found to exhibit reactivity, as indicated by its HOMO-LUMO energy band gap . The C11-atom of the ring is more prone to electrophilic attack .Physical And Chemical Properties Analysis

Vincosamide has a molecular weight of 498.5 g/mol . Its XLogP3-AA value is 0.4, indicating its lipophilicity .科学的研究の応用

Oncology: Chemotherapy Agent for Hepatocellular Carcinoma

Vincosamide has been identified as a potential chemotherapy agent for hepatocellular carcinoma (HCC). Studies have shown that it can inhibit the proliferation, migration, and invasion of HCC cells while promoting apoptosis in a dose-dependent manner . It exhibits low cytotoxicity to normal liver cells, suggesting a targeted anti-tumor effect. The molecular mechanism may involve the activation of caspase-3 and suppression of growth and metastasis-related factors .

Cardiology: Cardioprotective Potential

In cardiology, Vincosamide has been studied for its cardioprotective potential. A specific alkaloid from Moringa oleifera leaves, related to Vincosamide, showed inhibition of ST-segment elevation and decreased necrotic cells in cardiac muscle in rat models . This suggests a possible role for Vincosamide in protecting against cardiac damage.

Gastroenterology: Anti-Tumor Trait in Hepatic Cancer

In gastroenterology, Vincosamide’s anti-tumor trait has been explored, particularly in hepatic cancers. It may play a role in inhibiting malignant behaviors of hepatic carcinoma cells, which could lead to new therapeutic approaches for liver cancer .

Immunology: Immunomodulatory Effects

The anti-inflammatory and anti-tumor characteristics of Vincosamide suggest potential immunomodulatory effects. It could influence the immune response in oncological conditions, potentially leading to new immunotherapeutic strategies .

作用機序

Target of Action

Vincosamide, a bioactive alkaloid, is primarily known for its anti-inflammatory effects and activity against cholinesterase . It has been identified as a key active component of the plant Psychotria leiocarpa .

Mode of Action

It has been observed to inhibit the proliferation, migration, and invasion of hcc cells, while promoting apoptosis . This suggests that Vincosamide interacts with cellular targets to disrupt normal cell functions and induce programmed cell death.

Biochemical Pathways

Vincosamide appears to affect multiple biochemical pathways. It has been shown to activate caspase-3, a key enzyme involved in the execution-phase of cell apoptosis . Additionally, it promotes the expression of phosphate and tension homology deleted on chromosome 10 (PTEN), and inhibits the phosphorylation of AKT (Ser473) and mTOR (Thr2448) . These actions suggest that Vincosamide may interfere with the PI3K/AKT signaling pathway, which plays a crucial role in regulating cell survival and growth .

Pharmacokinetics

The related compound lacosamide has a terminal half-life of approximately 13-16 hours . It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Vincosamide has been observed to have a dose-dependent effect on HCC cells, inhibiting their proliferation, migration, and invasion, while promoting apoptosis . It also suppresses the expression of several growth- and metastasis-related factors, such as Src, Ras, MMP9, EpCAM, and CXCR4 . Furthermore, it has been shown to inhibit the expression of cancer stem cell markers CD133 and CD44 in HCC cells .

特性

IUPAC Name |

(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLJCNRZUXLS-AZVRXDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316670 | |

| Record name | Vincoside lactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vincosamide | |

CAS RN |

23141-27-7 | |

| Record name | Vincoside lactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincoside lactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)